6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester
Overview
Description
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Synthesis Analysis
Most of the synthetic strategies for the construction of imidazo[1,2-a]pyridines are based on the condensation of 2-aminopyridine with various substrates . A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are fused bicyclic 5–6 heterocycles . The structure of these compounds can vary greatly depending on the substitution pattern .Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridines can vary greatly depending on the specific compound. Factors such as the substitution pattern and the presence of functional groups can significantly influence these properties .Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity: Imidazopyridines exhibit promising antimicrobial properties. While specific studies on 6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester are limited, related analogues have demonstrated antimicrobial potential . Further research could explore its efficacy against bacterial, fungal, or viral infections.
Tuberculosis Treatment: In a recent study, the imidazo[1,2-A]pyridine analogue Q203 showed significant reduction in bacterial load in a mouse model infected with Mycobacterium tuberculosis (Mtb H37Rv) . Investigating the potential of our compound in TB treatment could be valuable.
Kinase Inhibition: Imidazopyridines often act as kinase inhibitors, modulating cellular signaling pathways. Researchers could explore whether this compound targets specific kinases relevant to disease pathways.
Material Science Applications
Organic Semiconductors: Due to their structural features, imidazopyridines are used in organic electronics. Investigating the electronic properties of our compound could contribute to the development of organic semiconductors.
Coordination Chemistry: Imidazopyridines serve as ligands in coordination complexes. Researchers might explore the coordination behavior of this compound with transition metals.
Photophysical Properties: Studying the photophysical behavior of this compound could reveal insights into its luminescent properties, which have applications in optoelectronics and sensors.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been found to interact with a broad spectrum of biological targets . For instance, some imidazo[1,2-a]pyridines have been found to inhibit enzymes like COX-1 and COX-2 .
Mode of Action
It’s known that imidazo[1,2-a]pyridines can interact with their targets in various ways, often leading to inhibition or modulation of the target’s activity .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to influence many cellular pathways necessary for the proper functioning of various cells .
Result of Action
Some imidazo[1,2-a]pyridines have been found to exhibit anti-inflammatory effects .
Future Directions
properties
IUPAC Name |
ethyl 6-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8IN3O2/c1-2-17-11(16)9-10(12)15-6-7(5-13)3-4-8(15)14-9/h3-4,6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUULCMRDKEJOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=C(C=CC2=N1)C#N)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8IN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722957 | |
Record name | Ethyl 6-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885275-50-3 | |
Record name | Ethyl 6-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885275-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-cyano-3-iodoimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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